molecular formula C24H29N3O5S B12145692 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12145692
M. Wt: 471.6 g/mol
InChI Key: DWKJLGSMVXVRNO-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolinone core, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with other intermediates to form the final compound. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

    Coupling Reactions: The thiazole intermediate is then reacted with a pyrrolinone derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Morpholine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones and aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole and pyrrolinone rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiazole or pyrrolinone derivatives.

Scientific Research Applications

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with enzyme active sites, while the morpholine moiety can enhance binding affinity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Pyrrolinone Derivatives: Compounds such as thalidomide and lenalidomide feature the pyrrolinone core.

    Morpholine Derivatives: Compounds like morphine and dextromethorphan contain the morpholine moiety.

Uniqueness

What sets 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart is the combination of these three distinct functional groups in a single molecule, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H29N3O5S/c1-15-23(33-16(2)25-15)21(28)19-20(17-6-4-7-18(14-17)31-3)27(24(30)22(19)29)9-5-8-26-10-12-32-13-11-26/h4,6-7,14,20,29H,5,8-13H2,1-3H3

InChI Key

DWKJLGSMVXVRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN4CCOCC4)O

Origin of Product

United States

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